1-(6-methyl-1H-indol-3-yl)ethanone
Description
The Significance of the Indole (B1671886) Heterocyclic Scaffold in Modern Chemical Research
The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern chemical and medicinal research. ijpsr.comnih.gov This scaffold is not merely a synthetic curiosity; it is a "privileged structure," meaning it is frequently found in biologically active compounds. researchgate.netnih.govresearchgate.net Its prevalence in nature is exemplified by its presence in essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506), and the neurohormone melatonin. nih.gov This natural abundance has spurred extensive investigation into the synthesis and functionalization of indole derivatives for a wide array of applications. researchgate.net The indole ring's unique electronic properties, particularly the reactivity of the C3 position towards electrophilic substitution, make it a versatile building block in organic synthesis. nih.gov
The therapeutic significance of the indole scaffold is vast, with derivatives exhibiting a broad spectrum of pharmacological activities. These include anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective properties. nih.govresearchgate.net The ability to modify the indole core at various positions allows for the fine-tuning of its biological activity, making it a highly attractive target for drug discovery programs. ijpsr.comresearchgate.net
Contextualizing Acetylindole Derivatives within Contemporary Organic and Medicinal Chemistry
Within the large family of indole derivatives, acetylindoles represent a particularly important subclass. 3-Acetylindole (B1664109), a key precursor for many of these compounds, serves as a versatile starting material for the synthesis of numerous bioactive indole alkaloids. researchgate.net The introduction of an acetyl group at the 3-position of the indole ring provides a reactive handle for further chemical transformations, enabling the creation of diverse molecular architectures.
In medicinal chemistry, 3-acetylindole derivatives have garnered significant attention due to their wide range of biological activities. researchgate.net Research has demonstrated their potential as anti-inflammatory agents, with studies showing that certain derivatives can inhibit albumin denaturation. thepharmajournal.com Furthermore, these compounds have been investigated for their antimicrobial and anticancer properties. thepharmajournal.com The synthesis of various substituted 3-acetylindoles allows for the exploration of structure-activity relationships, providing valuable insights for the design of new therapeutic agents. nih.gov
Current Research Landscape and Academic Interest in 1-(6-methyl-1H-indol-3-yl)ethanone and Analogues
The specific compound, this compound, is a member of the acetylindole family. The presence of a methyl group at the 6-position of the indole ring distinguishes it from the parent 3-acetylindole. This substitution can influence the molecule's electronic properties and steric profile, potentially leading to unique biological activities.
While extensive research exists on the broader class of 3-acetylindoles, the specific academic interest in this compound is more focused. It is often studied as part of larger libraries of indole derivatives to probe the effects of substitution on biological activity. For instance, related structures have been investigated as inhibitors of tubulin polymerization, a key target in cancer therapy. rsc.org Analogues of 1-(1H-indol-1-yl)ethanone have been identified as inhibitors of CBP/EP300 bromodomains, which are implicated in castration-resistant prostate cancer. nih.gov
The synthesis of this compound and its analogues is a key area of research, with various synthetic routes being explored. These methods often involve the acylation of the corresponding 6-methylindole (B1295342). The characterization of these compounds typically involves spectroscopic techniques such as NMR and IR spectroscopy. thepharmajournal.com
Interactive Data Tables
Below are interactive tables summarizing key data related to the compounds discussed in this article.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁NO | scbt.com |
| Molecular Weight | 173.21 g/mol | scbt.com |
Table 2: Related Indole Derivatives and Their Studied Activities
| Compound/Derivative Class | Studied Biological Activity | Reference |
| 3-Acetylindole Derivatives | Anti-inflammatory, Antimicrobial | thepharmajournal.com |
| 1-(1H-indol-1-yl)ethanone Derivatives | CBP/EP300 Bromodomain Inhibition | nih.gov |
| N-((1-methyl-1H-indol-3-yl)methyl)acetamide Derivatives | Tubulin Polymerization Inhibition | rsc.org |
| 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives | Tubulin Assembly Inhibition | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methyl-1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-9-10(8(2)13)6-12-11(9)5-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTSIDSUDOEALA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20612169 | |
| Record name | 1-(6-Methyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094718-97-4 | |
| Record name | 1-(6-Methyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20612169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 1 6 Methyl 1h Indol 3 Yl Ethanone
Functional Group Interconversions of the Ethanone (B97240) Moiety
The ethanone side chain of 1-(6-methyl-1H-indol-3-yl)ethanone is a versatile handle for various functional group interconversions. The carbonyl group can undergo reduction to the corresponding alcohol, which can be further modified. For instance, reduction with sodium borohydride (B1222165) in methanol (B129727) can convert the ketone to a secondary alcohol. This hydroxyl group can then be subjected to esterification or etherification reactions to introduce different functionalities.
Another important transformation is the conversion of the acetyl group into other functional groups. For example, the Willgerodt-Kindler reaction can be employed to transform the acetyl group into a thioamide, which can then be hydrolyzed to a carboxylic acid or an amide. Furthermore, the α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations.
Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus
The indole ring system is electron-rich and readily undergoes electrophilic aromatic substitution. The directing effects of the existing substituents, namely the methyl group at the 6-position and the acetyl group at the 3-position, play a crucial role in determining the regioselectivity of these reactions. The indole nitrogen, being part of a pyrrole-type ring, contributes to the high electron density of the heterocyclic ring, particularly at the C2 and C3 positions. However, since the C3 position is already substituted, electrophilic attack is generally directed to other positions on the indole nucleus.
Alkylation Reactions at Various Positions
Alkylation of the indole nitrogen (N1 position) is a common modification. This can be achieved using various alkylating agents such as alkyl halides or sulfates in the presence of a base. For example, reaction with ethyl iodide in the presence of a suitable base would yield 1-ethyl-1-(6-methyl-1H-indol-3-yl)ethanone. sigmaaldrich.com The introduction of different alkyl groups at this position can significantly alter the lipophilicity and steric properties of the molecule.
Alkylation can also occur at the C2 position of the indole ring, although this is generally less favored than N-alkylation. nih.gov Rhodium-catalyzed C-H activation can be utilized to achieve C2-alkylation of indoles. nih.gov
Table 1: Examples of Alkylated Derivatives of this compound
| Compound Name | Alkylating Agent | Position of Alkylation |
| 1-(1-Ethyl-6-methyl-1H-indol-3-yl)ethanone | Ethyl iodide | N1 |
| 1-(1-Pentyl-6-methyl-1H-indol-3-yl)ethanone | Pentyl bromide | N1 |
| 1-(2-Alkyl-6-methyl-1H-indol-3-yl)ethanone | Various | C2 |
Halogenation and Nitration Studies
Halogenation of the indole nucleus can be achieved using various reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. The position of halogenation will be influenced by the directing effects of the existing substituents and the reaction conditions.
Nitration of the indole ring is typically carried out using a mixture of nitric acid and sulfuric acid. The strong electron-withdrawing nature of the acetyl group at the C3 position would likely direct the incoming nitro group to the C5 or C7 position of the benzene (B151609) ring.
Thiocyanation of the Indole Ring
The thiocyanation of indoles introduces a thiocyanate (B1210189) (-SCN) group onto the indole ring. This reaction is typically carried out using a thiocyanating agent like potassium thiocyanate in the presence of an oxidizing agent. The position of thiocyanation on the this compound ring would be subject to the electronic and steric influences of the methyl and acetyl groups.
Annulation and Cyclization Reactions Utilizing this compound
The reactive nature of the acetyl group and the indole nucleus allows for their participation in annulation and cyclization reactions to form fused heterocyclic systems.
Synthesis of Indazole-Indole Hybrid Compounds
One notable application is the synthesis of indazole-indole hybrid compounds. jmchemsci.comjmchemsci.comcivilica.com These hybrid structures are of interest due to the diverse biological activities associated with both indazole and indole scaffolds. nih.gov A synthetic approach could involve the reaction of this compound with a suitable hydrazine (B178648) derivative. jmchemsci.comjmchemsci.comcivilica.com The reaction would likely proceed through initial condensation of the hydrazine with the carbonyl group of the ethanone moiety, followed by an intramolecular cyclization and aromatization to form the indazole ring fused or linked to the indole core. jmchemsci.comjmchemsci.comcivilica.com The specific substitution pattern on the resulting indazole-indole hybrid would depend on the reactants and the reaction conditions employed.
Formation of Pyrimidine-Indole Conjugates
The synthesis of hybrid molecules that combine different pharmacologically active scaffolds is a prominent strategy in drug discovery. The conjugation of pyrimidine (B1678525) and indole moieties has been explored to create novel chemical entities.
A one-pot, three-component reaction provides an efficient method for synthesizing pyridopyrimidine-indole hybrids. This reaction involves 3-cyanoacetylindole, various aryl aldehydes, and either thiouracil or 6-amino-N,N-dimethyluracil. orgchemres.org The process is facilitated by a green heterogeneous nano-catalyst, γ-Fe2O3@HAp@PBABMD@Cu, which promotes the reaction to yield the desired products in high yields (82-95%) within a short reaction time (18-40 minutes). orgchemres.org
The proposed mechanism for this transformation begins with the condensation of 3-cyanoacetylindole and an aryl aldehyde, catalyzed by the magnetic nano-catalyst, to form an intermediate. This is followed by a Michael addition of 6-amino-N,N-dimethyluracyl to the intermediate. The subsequent steps involve cyclization, dehydration, and oxidation to furnish the final pyridopyrimidine-indole conjugate. orgchemres.org The use of a magnetic nanocatalyst is advantageous as it can be easily recovered and reused, contributing to a more sustainable chemical process.
Derivatization to Cyclopenta[b]indole (B15071945) Structures
Cyclopenta[b]indoles are a class of compounds that have garnered significant interest due to their presence in various natural products and their potential biological activities. The synthesis of these structures can be achieved through several strategic approaches starting from indole derivatives.
One method involves a formal [3+2] addition of indolylmethyl cations to alkenes. This reaction, when applied to indole-3-methanols in the presence of a Lewis acid like tin(IV) chloride and an alkene such as styrene, leads to the formation of cyclopenta[b]indoles with a high degree of stereoselectivity. rsc.org
Another strategy for constructing the cyclopenta[b]indole scaffold is through gold(I)-catalyzed reactions. For instance, a tandem gold(I)-catalyzed rearrangement/Nazarov reaction of propargylacetate indoles can efficiently produce cyclopenta[b]indol-1-ones. researchgate.net This transformation proceeds through a rsc.orgrsc.org-sigmatropic rearrangement to form a pentadienyl cation, which then undergoes a Nazarov cyclization. researchgate.net
Furthermore, palladium-catalyzed intramolecular C-H activation has been utilized to synthesize cyclopenta[b]indol-1-ones. researchgate.net These varied synthetic routes highlight the versatility of indole derivatives in the construction of complex fused heterocyclic systems.
Mannich Reactions and Related Amine-Functionalization Strategies
Mannich reactions are a classic method for the aminomethylation of acidic protons located at the α-position to a carbonyl group. In the context of this compound, the acetyl group's methyl protons can potentially undergo this reaction. While specific examples for the 6-methyl substituted analog are not detailed, the general reactivity of 3-acetylindole (B1664109) derivatives suggests the feasibility of such transformations.
Amine functionalization can also be achieved through other synthetic routes. For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives has been reported. rsc.orgnih.gov This multi-step synthesis involves the initial methylation of indole-3-carboxaldehyde, followed by the formation of an imine with 3,4,5-trimethoxyaniline, reduction to the corresponding amine, and subsequent acylation. nih.gov This sequence demonstrates a versatile approach to introduce complex amine functionalities to the indole scaffold.
Oxidation Reactions of this compound
The oxidation of sulfides to sulfones is a crucial transformation in the synthesis of various pharmaceutical intermediates. While the primary focus of the provided information is on a different, yet structurally related, compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, the described oxidation methods are broadly applicable. google.com
The oxidation of a sulfide (B99878) or sulfoxide (B87167) to a sulfone can be achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate. google.com An improved process combines an oxidant like a mixture of peracetic acid and hydrogen peroxide with a catalyst and an acid, for example, methanesulfonic acid. google.com These methods are robust and can be adapted for the oxidation of sulfur-containing derivatives of this compound, should such precursors be synthesized.
Synthesis of Oxime Ether Derivatives
Oxime ethers represent an important class of compounds with a wide range of biological activities. nih.govmdpi.comnih.gov The synthesis of oxime ether derivatives from this compound can be readily accomplished.
The initial step involves the reaction of the ketone with hydroxylamine (B1172632) to form the corresponding oxime. This oxime can then be O-alkylated using various alkyl or benzyl (B1604629) halides in the presence of a base to yield the desired oxime ether derivatives. A study on (E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivatives demonstrated the synthesis of a series of compounds with varying substituents on the benzyl ring. nih.gov This general synthetic approach is applicable to this compound, allowing for the creation of a diverse library of oxime ether derivatives for further investigation.
Interactive Data Tables
Table 1: Chemical Transformations of this compound and Related Derivatives
| Reaction Type | Starting Material | Key Reagents | Product Type | Reference |
| Pyrimidine-Indole Conjugation | 3-Cyanoacetylindole, Aryl aldehydes, 6-amino-N,N-dimethyluracil | γ-Fe2O3@HAp@PBABMD@Cu | Pyridopyrimidine-indole hybrids | orgchemres.org |
| Cyclopenta[b]indole Formation | Indole-3-methanols, Styrenes | Tin(IV) chloride | Cyclopenta[b]indoles | rsc.org |
| Cyclopenta[b]indole Formation | Propargylacetate indoles | Gold(I) catalyst | Cyclopenta[b]indol-1-ones | researchgate.net |
| Amine Functionalization | 1-Methyl-1H-indole-3-carboxaldehyde, 3,4,5-trimethoxyaniline | NaBH4, Acylating agents | N-substituted acetamides | nih.gov |
| Sulfone Formation | Sulfide/Sulfoxide precursor | Hydrogen peroxide, Sodium tungstate | Sulfone | google.com |
| Oxime Ether Synthesis | 1-(1H-indol-3-yl)ethanone | Hydroxylamine, Benzyl halides, Base | O-benzyl oxime ethers | nih.gov |
Mechanistic Investigations into Biological Activities of 1 6 Methyl 1h Indol 3 Yl Ethanone and Analogues
Molecular Target Identification and Ligand-Protein Interactions
The biological activity of a compound is fundamentally determined by its interactions with specific molecular targets within the cell, primarily proteins such as enzymes and receptors.
Indole (B1671886) analogues have been identified as inhibitors of several critical enzymes, suggesting potential mechanisms of action for 1-(6-methyl-1H-indol-3-yl)ethanone.
Tyrosinase: Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis. nih.gov Its inhibition is a major strategy for developing depigmentation agents for cosmetic and therapeutic purposes. nih.gov Inhibitors can act through various mechanisms, including competitive, noncompetitive, or irreversible binding. nih.govnih.gov For instance, some flavonoids and chalcones, which share structural similarities with indole derivatives, act as potent tyrosinase inhibitors by chelating the copper ions in the enzyme's active site. nih.gov Kinetic studies of certain inhibitors reveal they can act as competitive or uncompetitive inhibitors. researchgate.net The specific inhibition type depends on the inhibitor's structure and its interaction with key residues in the active site. researchgate.net
DNA Gyrase: DNA gyrase is a bacterial topoisomerase II enzyme essential for DNA replication, transcription, and repair, making it a validated antibacterial target. nih.govnih.govtargetmol.com It introduces negative supercoils into DNA in an ATP-dependent process. nih.gov Inhibitors of DNA gyrase, such as the fluoroquinolones, function by stabilizing the enzyme-DNA complex, which leads to breaks in the DNA and ultimately cell death. nih.govnih.gov Other inhibitors act by competing with ATP for the binding site on the GyrB subunit. nih.gov The indole nucleus is a component of some natural product inhibitors, like tryptanthrin, which is a known DNA gyrase inhibitor. targetmol.com
FtsZ Protein: The Filamentous temperature-sensitive mutant Z (FtsZ) protein is a crucial element of the bacterial cell division machinery. nih.govnih.gov It polymerizes to form the Z-ring, a structure that recruits other proteins to initiate cytokinesis. nih.gov Because FtsZ is highly conserved in bacteria and absent in eukaryotes, it is an attractive target for novel antibiotics. nih.gov Several indole derivatives have been shown to disrupt the function of FtsZ. nih.gov The mechanism of action often involves the inhibition of FtsZ polymerization and its GTPase activity, which is essential for the dynamic assembly and disassembly of the Z-ring. nih.govnih.gov For example, an indole-core compound, CZ74, was found to disrupt FtsZ polymerization with a minimum inhibitory concentration (MIC) of 2-4 µg/mL against several Gram-positive bacteria. nih.gov
Table 1: Examples of Indole Analogues and Their Enzyme Inhibitory Activities
| Compound/Analogue Class | Target Enzyme | Observed Effect | IC₅₀ / MIC | Reference |
|---|---|---|---|---|
| Indole-core derivative (CZ74) | FtsZ | Disrupts polymerization, inhibits GTPase activity | 2-4 µg/mL (MIC) | nih.gov |
| Tryptanthrin | DNA Gyrase | Inhibition of DNA gyrase | - | targetmol.com |
| 2-arylidene-1,3-indandione | Tyrosinase | Uncompetitive inhibition | 15.85 µM (IC₅₀) | researchgate.net |
The indole ring is the core structure of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). nih.gov Consequently, many indole derivatives exhibit affinity for serotonin receptors. Serotonin receptors are a diverse family of G protein-coupled receptors that mediate a vast range of physiological processes. nih.gov The binding of serotonin to its receptors involves key interactions between the indole's amine group and an aspartate residue, as well as hydrogen bonding involving the indole N-H group. The structure of this compound, lacking the ethylamine (B1201723) side chain of serotonin but featuring an acetyl group at the same position, suggests it could interact differently with the serotonin receptor binding pocket. The methyl group at the C6 position could further influence binding affinity and selectivity across the various 5-HT receptor subtypes.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. Docking studies on indole analogues have provided valuable insights into their mechanisms of action. For instance, docking of the FtsZ inhibitor CZ74 suggested that it binds within the interdomain cleft of the FtsZ protein, explaining its inhibitory effect on polymerization. nih.gov In studies of tyrosinase inhibitors, docking has revealed how compounds interact with critical histidine residues in the copper-containing active site. researchgate.net Similarly, research on 1H-indole-2-carboxylic acid derivatives as Mcl-1 inhibitors showed that these compounds occupy specific pockets (P1-P3) in the protein's binding groove, forming interactions with key amino acids like Lys234 and Val249. nih.gov These computational models are crucial for understanding structure-activity relationships and for the rational design of more potent and selective analogues.
Cellular and Subcellular Pathway Modulation
Beyond direct target interaction, the biological effects of compounds are realized through the modulation of complex cellular pathways, including those controlling cell death and proliferation.
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Various indole derivatives have demonstrated pro-apoptotic activity. For example, a methyl ester derivative of indomethacin (B1671933) was shown to induce apoptosis in HL-60 leukemia cells, evidenced by DNA fragmentation and the degradation of pro-caspase 3. researchgate.net Another study on novel Mcl-1 inhibitors with a 3-substituted-1H-indole-1-yl moiety showed they effectively induce apoptosis in acute myeloid leukemia (AML) cells. nih.govresearchgate.net The induction of apoptosis by indole derivatives can be mediated through the intrinsic pathway, which involves the regulation of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. nih.gov
The cell cycle is a tightly regulated series of events leading to cell division and proliferation. Disruption of the cell cycle is a key mechanism for inhibiting cancer cell growth. Indole derivatives have been shown to interfere with cell cycle progression, often causing arrest at specific checkpoints. nih.govnih.gov Indole-3-carbinol (I3C), a natural indole derivative, induces a G1 phase arrest in human breast cancer cells. nih.gov This arrest is associated with the downregulation of cyclin-dependent kinase 6 (CDK6) expression. nih.gov Another novel indole-based isothiocyanate, NB7M, was found to arrest nervous system cancer cells in the S and G1 phases of the cell cycle, leading to apoptosis. nih.gov This interference prevents cells from proceeding to mitosis, thereby inhibiting proliferation.
Table 2: Effects of Indole Analogues on Cellular Pathways
| Compound/Analogue | Cell Line | Pathway Modulated | Observed Effect | Reference |
|---|---|---|---|---|
| Indole-3-carbinol (I3C) | Human breast cancer cells (MCF-7) | Cell Cycle | G1 phase arrest | nih.gov |
| NB7M (Indole isothiocyanate) | Nervous system cancer cells | Cell Cycle & Apoptosis | S and G1 phase arrest, induction of apoptosis | nih.gov |
| Indomethacin methyl ester | HL-60 (promyelocytic leukemia) | Apoptosis | Induction of apoptosis, pro-caspase 3 degradation | researchgate.net |
| 1H-indole-2-carboxylic acid derivative (47) | Acute Myeloid Leukemia cells (HL-60, THP-1) | Apoptosis | Mcl-1 inhibition, induction of apoptosis | nih.gov |
Modulation of Neurotransmitter Systems
The indole nucleus is a key pharmacophore in the development of agents targeting the central nervous system, and its derivatives have been investigated for their ability to modulate various neurotransmitter systems. Analogues of this compound have shown affinity for critical receptors involved in neurotransmission.
Research into 3-substituted-1H-indoles has identified ligands for GluN2B-subunit-containing N-methyl-D-aspartate (NMDA) receptors. researchgate.net For instance, the analogue (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone was found to be a potent ligand for this NMDA receptor subunit, showing high binding affinity with an IC50 value of 8.9 nmol for displacing [3H]-ifenprodil. researchgate.net Another study synthesized a series of 2-(4-arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone derivatives, with some compounds exhibiting significant binding affinity at nanomolar concentrations. researchgate.net The most active among them, ligand 35, had an IC50 of 5.5 nM and was shown to reduce NMDA-mediated excitatory post-synaptic currents in mouse hippocampal slices, indicating an antagonistic effect. researchgate.net
Furthermore, the metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) has been a target for indole-based compounds. ebi.ac.uk Ligands that bind to an allosteric modulatory site on this receptor are of particular interest. Compounds like 2-methyl-6-(phenylethynyl)pyridine (MPEP) and 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) are known selective and potent noncompetitive antagonists of mGluR5. ebi.ac.uk The development of analogues of MTEP has led to the identification of compounds with even higher potency. ebi.ac.uk
Table 1: Activity of Indole Analogues on Neurotransmitter Receptors
| Compound/Analogue Class | Target Receptor | Activity/Potency | Reference |
|---|---|---|---|
| (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone | GluN2B-containing NMDA Receptor | IC50 = 8.9 nmol | researchgate.net |
| 2-(4-Arylpiperidin-1-yl)-1-(1H-indol-3-yl)ethanone (Ligand 35) | GluN2B-containing NMDA Receptor | IC50 = 5.5 nM | researchgate.net |
| 2-methyl-6-(phenylethynyl)pyridine (MPEP) | mGluR5 | Noncompetitive Antagonist | ebi.ac.uk |
| 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP) | mGluR5 | Noncompetitive Antagonist | ebi.ac.uk |
Impact on Oxidative Stress Pathways and ROS Generation
Indole derivatives are recognized for their potential antioxidant activities, which include scavenging free radicals and mitigating oxidative stress. researchgate.net The chemical structure of indolic compounds lends them properties that can be useful as preventive agents against diseases linked to oxidative stress. researchgate.net
Studies on various N-H and N-substituted indole derivatives have evaluated their ability to inhibit lipid peroxidation and superoxide (B77818) formation. researchgate.net Certain compounds demonstrated significant inhibition of lipid peroxidation in mouse liver homogenates. researchgate.net Specifically, compounds designated as 5 and 12 in one study showed activity against superoxide formation at a concentration of 10⁻⁴ M, indicating notable antioxidant effects when compared to the reference compound alpha-tocopherol (B171835) (Vitamin E). researchgate.net
Further research into C3-substituted indole derivatives has explored their protective effects against in vitro oxidative hemolysis induced by the oxidant 2,2′-azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) in human erythrocytes. nih.gov The results indicated that a majority of indole derivatives that lacked a substitution at the N1 position exhibited strong cytoprotective properties. nih.gov Docking studies have supported the potential of these indole-based ligands as antioxidants. nih.gov
Anti-inflammatory Mechanisms: Cytokine Modulation (e.g., IL-6 Inhibition)
The anti-inflammatory potential of indole derivatives has been linked to their ability to modulate key inflammatory mediators, including cytokines like Interleukin-6 (IL-6). IL-6 is a pro-inflammatory cytokine that plays a significant role in the systemic inflammatory response and is a mediator of the acute phase response. clinicaltrials.gov Inhibition of IL-6 is a therapeutic strategy in various inflammatory conditions. nih.gov
While direct studies on this compound and IL-6 inhibition are not prominent, the broader class of indole derivatives has established anti-inflammatory credentials. For example, acemetacin, which is a pro-drug that converts to the indole derivative indomethacin, demonstrates potent anti-inflammatory effects by inhibiting the synthesis of prostaglandins (B1171923) like PGE₂. nih.gov
Mechanistically, IL-6 production can be triggered during inflammatory processes, including those involving inflammasome activation. nih.gov The inhibition of IL-6 can disrupt this inflammatory cascade. nih.gov For instance, Saikosaponin C has been shown to reduce IL-6 expression by inhibiting DNMT1 protein, which in turn reduces IL-6 methylation, leading to the alleviation of neuroinflammation. nih.gov This highlights a potential pathway—cytokine methylation—that could be modulated by appropriately designed indole compounds. The inhibition of IL-6 has been shown to be necessary for the complete suppression of Serum Amyloid A (SAA) production, a key acute-phase protein. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Effects
Influence of Methyl Substitution on Biological Profile
The position and presence of a methyl group on the indole scaffold can significantly influence the biological activity of the resulting compound. In the case of this compound, the methyl group is at the 6-position of the indole ring.
Studies on N-substituted indole derivatives have shown that modifications at the nitrogen atom of the indole ring can lead to varied biological effects, including anti-inflammatory, antimicrobial, and antioxidant activities. nih.gov Specifically, a series of N-((1-methyl-1H-indol-3-yl)methyl) derivatives were synthesized and evaluated for their antiproliferative activities. nih.govrsc.org In these analogues, the methyl group is at the N1 position. One of the most potent compounds from this series, compound 7d, exhibited significant activity against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 µM, 0.34 µM, and 0.86 µM, respectively. rsc.org Mechanistic studies revealed that this compound induced apoptosis, arrested the cell cycle in the G2/M phase, and inhibited tubulin polymerization. rsc.org
Conversely, in some contexts, the addition of small groups like methyl can decrease biological activity. For example, an indole derivative synthesized by the Mielczarek group showed only moderate activity against Bacillus subtilis and Escherichia coli, leading to the inference that substitutions with small groups may reduce the drug candidate's activity in that specific antibacterial assay. mdpi.com
Table 2: Influence of N1-Methyl Substitution on Antiproliferative Activity
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| **Compound 7d*** | HeLa | 0.52 | rsc.org |
| MCF-7 | 0.34 | rsc.org | |
| HT-29 | 0.86 | rsc.org |
\N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide*
Impact of Peripheral Substitutions on Activity
The biological profile of indole-based compounds is highly sensitive to the nature and position of various peripheral substituents on the indole ring.
Halogen substitutions have been shown to be particularly impactful. The presence of halogen derivatives such as fluorine (F), chlorine (Cl), or bromine (Br) at the 5- or 7-position of the indole scaffold can influence cytotoxicity. mdpi.com For example, introducing a bromine (Br) atom at the 3- or 5-position of an aryl group attached to the indole core yielded favorable results in terms of tyrosine kinase (TK) inhibition. mdpi.com A chloro group in the para position of a phenyl ring attached to certain indole derivatives was also found to exert a positive effect on activity. researchgate.net
The synthesis of various substituted indoles, such as 7-methoxyindole (B1360046) and 7-chloroindole, has been a strategy to create novel bioactive compounds. researchgate.net Furthermore, the development of aldosterone (B195564) synthase inhibitors has led to the discovery of potent compounds like N-[5-(6-Chloro-3-cyano-1-methyl-1H-indol-2-yl)-pyridin-3-ylmethyl]-ethanesulfonamide, which features both a chloro and a cyano group on the indole ring, in addition to N1-methylation. nih.gov
The introduction of bulkier or more complex groups also plays a crucial role. An N-benzyl moiety was found to enhance the inhibitory profile of 3-(1-azolylmethyl)-1H-indole derivatives as aromatase inhibitors. researchgate.net The addition of a methyl acetate (B1210297) group to certain indole structures was noted to increase antiproliferative activity, leading to the identification of new potential agents targeting tubulin. mdpi.com
Table 3: Summary of Peripheral Substitution Effects on Indole Analogues
| Substitution Position | Substituent | Effect | Biological Target/Activity | Reference |
|---|---|---|---|---|
| Position 5 or 7 | F, Cl, Br | Influences cytotoxicity | General Cytotoxicity | mdpi.com |
| Position 3 or 5 of Aryl group | Br | Favorable | Tyrosine Kinase (TK) Inhibition | mdpi.com |
| N1 Position | Benzyl (B1604629) group | Enhances activity | Aromatase Inhibition | researchgate.net |
| Position 3 | Methyl acetate group | Increases activity | Tubulin Polymerization Inhibition | mdpi.com |
| Position 6 | Chloro (Cl) | Part of potent inhibitor | Aldosterone Synthase (CYP11B2) Inhibition | nih.gov |
Advanced Characterization and Computational Studies of 1 6 Methyl 1h Indol 3 Yl Ethanone
Spectroscopic Techniques for Comprehensive Structural Elucidation
A variety of spectroscopic methods are employed to determine the intricate structure of 1-(6-methyl-1H-indol-3-yl)ethanone.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR data are crucial for confirming its structure.
¹H NMR: The proton NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits characteristic signals that correspond to the different protons in the molecule. Key chemical shifts (δ) are observed at approximately 7.91 ppm (singlet, 1H), 7.57 ppm (doublet, J = 1.8 Hz, 1H), 7.27 ppm (doublet, J = 8.5 Hz, 1H), 7.16 ppm (doublet of doublets, J = 8.6, 2.0 Hz, 1H), 7.01 ppm (singlet, 1H), and 2.32 ppm (doublet, J = 0.7 Hz, 3H). rsc.org
¹³C NMR: The ¹³C NMR spectrum, also recorded in CDCl₃, reveals the carbon skeleton of the molecule. The chemical shifts for the carbon atoms are found at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, and 9.63 ppm. rsc.org
While ¹H and ¹³C NMR are standard techniques, the analysis of nitrogen isotopes, ¹⁴N and ¹⁵N, can provide further structural insights, particularly regarding the electronic environment of the nitrogen atom within the indole (B1671886) ring. researchgate.net The development of methods for synthesizing selectively labeled [¹⁵N]indole allows for detailed one- and two-dimensional NMR studies, including the determination of spin-spin coupling constants and isotopic chemical shifts. researchgate.net
Interactive Data Table: NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.91 | s | Indole H | |
| ¹H | 7.57 | d | 1.8 | Indole H |
| ¹H | 7.27 | d | 8.5 | Indole H |
| ¹H | 7.16 | dd | 8.6, 2.0 | Indole H |
| ¹H | 7.01 | s | Indole H | |
| ¹H | 2.32 | d | 0.7 | Methyl Protons |
| ¹³C | 134.69 | Aromatic C | ||
| ¹³C | 129.55 | Aromatic C | ||
| ¹³C | 125.00 | Aromatic C | ||
| ¹³C | 123.09 | Aromatic C | ||
| ¹³C | 122.23 | Aromatic C | ||
| ¹³C | 118.52 | Aromatic C | ||
| ¹³C | 112.01 | Aromatic C | ||
| ¹³C | 111.68 | Aromatic C | ||
| ¹³C | 9.63 | Methyl C |
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For indole derivatives, characteristic bands for N-H stretching (around 3400 cm⁻¹) and C=O stretching of the ketone group (around 1635 cm⁻¹) are typically observed. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole ring system gives rise to characteristic absorption bands in the UV region, which can be influenced by substituents on the ring.
Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of an indole derivative will show a molecular ion peak corresponding to its molecular weight. nist.gov
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. mdpi.com This technique is crucial for confirming the molecular formula of newly synthesized compounds. mdpi.com
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are invaluable tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. Techniques such as Density Functional Theory (DFT) can be used to calculate optimized geometries, predict NMR chemical shifts, and analyze the electronic structure of this compound. These computational studies can aid in the interpretation of experimental spectra and provide a theoretical framework for understanding the molecule's reactivity and properties.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely applied to determine the optimized molecular geometry, where the molecule resides in its lowest energy state, and to calculate various electronic properties. For indole derivatives, DFT calculations are crucial for understanding their fundamental chemical characteristics. nih.govacs.org
Geometry optimization calculations for this compound would typically be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). ijrar.org This process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the most stable three-dimensional conformation. The methyl group at the 6-position and the acetyl group at the 3-position introduce specific steric and electronic effects that influence the final geometry of the indole ring system.
Once the geometry is optimized, DFT is used to determine key electronic properties. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the oxygen of the acetyl group is expected to be a region of high negative potential, while the N-H proton of the indole ring would be a site of positive potential.
Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. In related indole derivatives, these calculations have been used to predict physicochemical features and drug-likeness. researchgate.net
Table 1: Representative Calculated Electronic Properties for an Indole Derivative using DFT This table presents typical data obtained for similar indole structures, illustrating the expected values for this compound.
| Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -5.5 to -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.0 to -2.0 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.0 to 4.0 Debye | Measures the overall polarity of the molecule. |
Data compiled from methodologies described in studies on analogous indole derivatives. ijrar.orgresearchgate.net
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations, particularly DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. rsc.org These calculations can identify transition states, intermediates, and the activation energies required for a reaction to proceed, offering insights that are often difficult to obtain through experiments alone.
For this compound, mechanistic studies could explore various reactions, such as electrophilic substitution on the indole ring, or reactions involving the acetyl group, like condensation or oxidation. For instance, in the study of cycloaddition reactions involving indole scaffolds, DFT calculations have been used to predict the most likely reaction pathway and explain the observed regioselectivity and stereoselectivity. acs.orgnih.gov
A hypothetical example is the Knoevenagel condensation of this compound with an active methylene (B1212753) compound. Quantum chemical calculations could model the entire reaction sequence:
Formation of the enolate.
Nucleophilic attack on the carbonyl carbon of the acetyl group.
The dehydration step to form the final product.
By calculating the free energy at each step, researchers can determine the rate-limiting step and understand how substituents or catalysts might influence the reaction outcome. nih.gov Such studies have proven invaluable in optimizing synthetic methodologies and predicting the feasibility of new chemical transformations. rsc.org
In Silico Docking Simulations for Biological Target Interactions
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the molecular basis of a ligand's activity.
Given the wide range of biological activities reported for indole derivatives, this compound could be docked against various protein targets to explore its potential as a therapeutic agent. researchgate.net For example, indole-based molecules have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), protein kinases, and the CBP/EP300 bromodomain. researchgate.netnih.govbenthamdirect.com
A typical docking simulation for this compound would involve:
Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Preparing the ligand (the indole derivative) and the protein structure for docking, which includes adding hydrogen atoms and assigning charges.
Running the docking algorithm, which samples a large number of possible conformations of the ligand within the protein's active site.
Scoring and ranking the resulting poses based on binding energy, which estimates the binding affinity.
The results provide insights into the binding mode, including key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the active site. For instance, the N-H group of the indole ring and the carbonyl oxygen of the acetyl group could act as hydrogen bond donors and acceptors, respectively, while the aromatic indole ring can engage in pi-pi stacking interactions. nih.gov
Table 2: Illustrative In Silico Docking Results for an Indole Ligand with a Protein Target This table shows representative data from docking studies of similar indole compounds to demonstrate the type of information generated.
| Protein Target (Example) | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.0 to -10.0 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| CBP Bromodomain | -7.5 to -9.5 | Asn1168, Tyr1125 | Hydrogen Bond, Pi-Pi Stacking |
| Bacterial MurC Ligase | -7.0 to -9.0 | Gly18, Arg376 | Hydrogen Bond, Hydrophobic |
Data based on findings from docking studies of various indole derivatives. researchgate.netnih.govnih.govbenthamdirect.com These simulations can effectively prioritize compounds for further experimental testing and guide the design of more potent and selective analogs.
Research Applications of 1 6 Methyl 1h Indol 3 Yl Ethanone and Indole Based Compounds in Chemical Science and Technology
Versatility as a Chemical Building Block in Organic Synthesis
The 3-acetylindole (B1664109) core, as present in 1-(6-methyl-1H-indol-3-yl)ethanone, is a highly valuable building block in organic synthesis. The acetyl group's carbonyl carbon is electrophilic, while the adjacent methyl group's protons are acidic, allowing for a variety of chemical transformations. Furthermore, the indole (B1671886) ring itself can participate in numerous reactions, particularly electrophilic substitutions.
3-Acetylindole, a close analog of the title compound, serves as a crucial starting material for the synthesis of a wide array of bioactive indole alkaloids. nih.govacs.org These natural products exhibit a broad spectrum of pharmaceutical applications, including anticancer, antimicrobial, and anti-inflammatory activities. nih.gov The synthetic utility of the 3-acetylindole moiety is demonstrated in its conversion to complex structures such as (5-indole)oxazole alkaloids, β-carbolines, and bis-indole alkaloids like meridianin. nih.govacs.org
For instance, 3-acetylindole can undergo condensation reactions with various aromatic aldehydes in the presence of a base to form indole-based chalcones. researchgate.net These chalcones are themselves important intermediates for synthesizing other biologically active heterocyclic compounds. researchgate.net The reactivity of the acetyl group and the indole nucleus allows for the construction of complex molecular architectures, highlighting the potential of this compound in synthetic programs aimed at discovering new bioactive molecules. core.ac.ukacs.org The presence of the 6-methyl group can further influence the electronic properties and steric environment of the molecule, offering a handle for fine-tuning the characteristics of the final products.
Table 1: Selected Synthetic Transformations of 3-Acetylindole Derivatives
| Starting Material | Reagents | Product Type | Application/Significance | Reference(s) |
|---|---|---|---|---|
| 3-Acetylindole | Aromatic Aldehyde, NaOH | Indole Chalcone | Intermediate for heterocyclic synthesis | researchgate.net |
| 3-Acetylindole | Various | (5-Indole)oxazole alkaloids, β-carbolines, bis-indoles | Bioactive natural product synthesis | nih.govacs.org |
| Indole | Aldehyde, Sulfuric Acid | 3,3'-Diindolylmethane (B526164) (DIM) | Access to anticancer and immunostimulatory compounds | researchgate.net |
Potential in Dye and Pigment Development
The history of indole chemistry is intrinsically linked to the dye indigo. researchgate.net Modern research continues to explore indole derivatives for the development of new colorants. A prominent class of dyes derived from indoles are the diindolylmethanes (DIMs) and the related triarylmethane dyes. researchgate.netresearchgate.netuni-freiburg.de These compounds are typically synthesized through the acid-catalyzed reaction of an indole with an aldehyde or ketone. researchgate.net
While direct synthesis of dyes from this compound is not widely reported, its structural features suggest potential pathways. The indole ring can react with various aldehydes to form 3,3'-diindolylmethane (DIM) skeletons. researchgate.netuni-freiburg.de These DIMs are often leuco dyes that can be oxidized to form highly colored species. The reaction of indoles with aromatic aldehydes is a common route to these dye precursors. researchgate.netnih.gov Given that this compound possesses the core indole structure, it could foreseeably be used in similar reactions to generate novel DIM-based dyes, where the acetyl and methyl groups could modulate the final color and properties of the dye.
Exploration in Conductive Polymer Research
Conducting polymers are organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical characteristics of plastics. nih.govyoutube.com Polyindole (PIN), a polymer derived from the indole monomer, has been investigated as a conductive material due to its high redox activity and good thermal stability. meskeveeyamcollege.ac.in The polymerization of indole typically proceeds through oxidative coupling at the C2 and C3 positions of the pyrrole (B145914) ring, creating a conjugated backbone necessary for electrical conductivity. meskeveeyamcollege.ac.inyoutube.com
The structure of this compound, with an acetyl group at the C3 position, presents a challenge for traditional polymerization pathways that require a free C3 position for chain propagation. This substitution would likely prevent the formation of conventional polyindole. However, the field of conducting polymers is diverse, and alternative polymerization strategies could be envisioned. nih.govnih.gov For example, polymers could potentially be synthesized through reactions involving the acetyl group or by forming copolymers with other monomers. The indole moiety itself contributes to the electronic properties of materials, and incorporating the this compound unit into other polymer backbones could be a strategy to tune the electronic and optical properties of the resulting materials for applications in sensors or electronic devices. nih.gov The synthesis of polyindole and its composites is an active area of research, with methods including chemical oxidative polymerization and emulsion polymerization being employed. acs.orgresearchgate.netnih.gov
Utility in Developing Fluorescent Probes
Fluorescent probes are indispensable tools for visualizing biological processes and sensing chemical species. mdpi.com Indole and its derivatives are inherently fluorescent, with the indole ring acting as a natural chromophore. researchgate.netnih.gov The photophysical properties, such as absorption and emission wavelengths, are highly sensitive to the substitution pattern on the indole ring. nih.govresearchgate.net
The structure of this compound is well-suited for the development of fluorescent probes based on the donor-π-acceptor (D-π-A) concept. mdpi.com In this architecture, the electron-rich indole ring acts as the electron donor, while the acetyl group, with its electron-withdrawing carbonyl, serves as the acceptor. This arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that often results in environmentally sensitive fluorescence and large Stokes shifts, which are desirable properties for probes. mdpi.com The absorption spectrum of 3-indole aldehyde, a related compound, is significantly different from that of indole due to the conjugation of the C=O group with the indole ring, demonstrating the strong electronic influence of the carbonyl substituent. researchgate.net By modifying the acetyl group or the indole nitrogen, it is possible to fine-tune the photophysical properties and introduce specific recognition sites for analytes, paving the way for the creation of novel sensors. mdpi.com
Precursor for Radiopharmaceutical Development, e.g., Positron Emission Tomography (PET) Imaging Agents
Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive visualization and quantification of biological processes in vivo. nih.gov The development of novel PET radiotracers for specific biological targets is a major focus of radiopharmaceutical chemistry. The indole scaffold is a common feature in many biologically active molecules, making its derivatives attractive candidates for PET tracer development.
Recent research has successfully demonstrated the development of PET imaging agents based on the 3-acetylindole skeleton. researchgate.net Specifically, a series of ¹¹C-labeled 3-acetylindole derivatives were designed and synthesized to act as imaging agents for Diacylglycerol Kinase Gamma (DGKγ), an enzyme implicated in central nervous system functions. researchgate.net This work establishes a clear precedent for the use of this scaffold in PET tracer design.
This compound is an excellent precursor for such applications. The acetyl group provides a convenient site for radiolabeling with carbon-11 (B1219553) ([¹¹C]) via reaction with [¹¹C]methyl iodide or [¹¹C]methyl triflate, two of the most common ¹¹C-labeling reagents. mdpi.com Alternatively, the indole ring, particularly the 6-methyl position, could be modified to facilitate labeling with fluorine-18 (B77423) ([¹⁸F]), the most widely used PET radionuclide due to its longer half-life. For example, replacing the methyl group with a suitable leaving group could enable nucleophilic ¹⁸F-fluorination. researchgate.net The development of such tracers could provide invaluable tools for studying diseases and evaluating the efficacy of new drugs. nih.gov
Table 2: Potential Radiopharmaceutical Precursor Applications
| Precursor Structure | Target Radionuclide | Potential Labeling Site | Target Application | Reference(s) |
|---|---|---|---|---|
| This compound | Carbon-11 ([¹¹C]) | Acetyl methyl group | PET imaging of brain enzymes (e.g., DGKγ) | researchgate.net |
| 6-Bromo-1H-indol-3-yl ethanone (B97240) | Carbon-11 ([¹¹C]) | N-alkylation with [¹¹C]CH₃I | PET imaging of kinases (e.g., PIM1) | mdpi.com |
| 6-substituted-1H-indole | Fluorine-18 ([¹⁸F]) | Aromatic ring (position 6) | PET imaging of metabolic pathways (e.g., TDO) | researchgate.net |
Future Research Directions and Emerging Opportunities for 1 6 Methyl 1h Indol 3 Yl Ethanone
Innovation in Catalyst Design for Sustainable Synthesis
The synthesis of 3-acetylindoles, including 1-(6-methyl-1H-indol-3-yl)ethanone, traditionally relies on Friedel-Crafts acylation. acs.orgchemijournal.com This classic reaction involves the acetylation of an indole (B1671886) ring with reagents like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst. acs.orgresearchgate.net However, conventional methods often suffer from drawbacks such as the use of stoichiometric amounts of catalysts, harsh reaction conditions, and the generation of significant waste, prompting a shift towards more sustainable approaches. rsc.org
Innovations in catalyst design are pivotal for developing greener and more efficient synthetic routes. The exploration of heterogeneous catalysts, reusable catalysts, and novel catalytic systems can significantly improve the sustainability of producing this compound. For instance, the use of indium trichloride (B1173362) as a catalyst has shown promise in the synthesis of 3-acetylindole (B1664109), offering good yields in a relatively short time. chemijournal.com Further research could focus on optimizing this and other catalytic systems.
| Catalyst Type | Example Catalyst | Potential Advantages for Sustainable Synthesis |
| Lewis Acids | Indium Trichloride (InCl₃) | High efficiency, good yields, and relatively mild reaction conditions. chemijournal.com |
| Solid Acids | Zeolites, Montmorillonite | Reusability, ease of separation from the reaction mixture, and reduced waste. |
| Nanoparticle Catalysts | Metal Nanoparticles | High catalytic activity due to large surface area, potential for high selectivity. rsc.org |
| Ionic Liquids | Imidazolium-based | Can act as both solvent and catalyst, recyclable, and can lead to cleaner reactions. rsc.org |
Future research should aim at developing catalysts that are not only highly active and selective for the acylation of 6-methylindole (B1295342) but are also recoverable and reusable, minimizing the environmental impact of the synthesis process.
Computational Drug Design and De Novo Scaffold Generation
The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of pharmaceuticals. rsc.org Computational drug design and de novo scaffold generation are powerful tools to explore the chemical space around the this compound core to identify novel drug candidates. nih.govnih.govrsc.org These computational methods can predict the binding affinity of derivatives to various biological targets, assess their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and guide the synthesis of the most promising compounds. yyu.edu.trfrontiersin.org
De novo design algorithms can generate novel molecular structures based on the 3-acetylindole scaffold, potentially leading to the discovery of compounds with unique biological activities. nih.govyoutube.com By modifying the substituents on the indole ring and the acetyl group, it is possible to fine-tune the pharmacological profile of the resulting molecules. For instance, computational models can explore how different functional groups at the N1, C2, C4, C5, and C7 positions of the indole ring, as well as modifications to the acetyl group at C3, influence the molecule's interaction with specific protein targets.
| Computational Approach | Application to this compound | Potential Outcomes |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to known biological targets (e.g., kinases, tubulin). nih.gov | Identification of potent and selective inhibitors for various diseases. |
| De Novo Design | Generating novel molecular structures with desired pharmacological properties based on the 3-acetylindole scaffold. nih.gov | Discovery of new chemical entities with unique mechanisms of action. |
| ADMET Prediction | In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity profiles of designed derivatives. yyu.edu.tr | Prioritization of compounds with favorable drug-like properties for synthesis and testing. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the structural features of derivatives with their biological activity. | Guiding the optimization of lead compounds to enhance potency and selectivity. |
The integration of these computational techniques can significantly accelerate the drug discovery process, reducing the time and cost associated with identifying and optimizing new therapeutic agents derived from the this compound framework.
Integration into Novel Materials Science Applications
The unique photophysical and electronic properties of the indole nucleus make it an attractive building block for the development of novel organic materials. rsc.orgresearchgate.net While the direct application of this compound in materials science has not been extensively explored, its indole core suggests potential for use in various advanced materials.
Indole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as hole-transporting materials. acs.orgresearchgate.netresearchgate.netrsc.org The electron-rich nature of the indole ring facilitates charge transport, a crucial property for these applications. researchgate.net The acetyl group at the C3 position of this compound can be chemically modified to tune the electronic properties of the molecule and to facilitate its incorporation into polymeric or supramolecular structures.
| Material Application | Role of the Indole Scaffold | Potential of this compound |
| Organic Light-Emitting Diodes (OLEDs) | As a component of the emissive layer or charge-transport layers. acs.orgmdpi.comyoutube.comyoutube.com | Derivatives could be designed to exhibit specific emission colors and high quantum efficiencies. |
| Organic Photovoltaics (OPVs) | As a donor material in the active layer of solar cells. | Modifications could enhance light absorption and charge separation efficiency. |
| Hole-Transporting Materials (HTMs) | To facilitate the movement of positive charge carriers in electronic devices. researchgate.net | The indole core provides a good foundation for designing materials with high hole mobility. rsc.org |
| Organic Field-Effect Transistors (OFETs) | As the active semiconductor layer. | The planarity and extended π-system of indole derivatives are beneficial for charge transport. researchgate.net |
Future research in this area could involve the synthesis of polymers and dendrimers incorporating the this compound moiety and the characterization of their optical and electronic properties. The development of such materials could lead to advancements in flexible displays, wearable electronics, and efficient solar energy conversion.
Elucidation of Undiscovered Biological Targets and Pathways
The indole ring is a key pharmacophore in a wide array of drugs with diverse therapeutic actions, including anti-inflammatory, antimicrobial, and anticancer activities. thepharmajournal.comthepharmajournal.comresearchgate.netosti.gov While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to other bioactive indoles suggests that it may interact with a range of important biological pathways.
Derivatives of 3-acetylindole have been shown to possess significant biological activities. For example, some derivatives exhibit potent antimicrobial and antioxidant properties. thepharmajournal.comresearchgate.net Others have been investigated as potential anticancer agents, with some showing inhibitory activity against tubulin polymerization, a key process in cell division. nih.gov
| Biological Target/Pathway | Known Activity of Related Indoles | Potential for this compound |
| Tubulin Polymerization | Some indole derivatives inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.gov | Derivatives could be developed as novel anticancer agents. |
| Kinases | Many indole-based compounds are potent kinase inhibitors, crucial in cancer therapy. | Potential for the design of selective kinase inhibitors. |
| Microbial Enzymes | Indole derivatives have shown activity against various bacterial and fungal strains. thepharmajournal.comresearchgate.net | Could serve as a scaffold for new antimicrobial agents. |
| Oxidative Stress Pathways | Some indole derivatives exhibit antioxidant activity by scavenging free radicals. thepharmajournal.comosti.gov | Potential therapeutic applications in diseases associated with oxidative stress. |
Future research should focus on systematic screening of this compound and its derivatives against a wide range of biological targets. Techniques such as high-throughput screening, chemical proteomics, and mechanism-of-action studies will be instrumental in uncovering its pharmacological profile and identifying novel therapeutic opportunities.
Q & A
Basic: What are the recommended synthetic routes for 1-(6-methyl-1H-indol-3-yl)ethanone?
Answer:
The synthesis typically involves Friedel-Crafts acylation of 6-methylindole using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). For derivatives like 2-chloro-1-(6-methyl-1H-indol-3-yl)ethanone, post-synthetic modifications such as chlorination at the α-position of the ketone group can be achieved using sulfuryl chloride (SO₂Cl₂) . Key steps include:
Indole activation : Protonation or coordination of the indole nitrogen to enhance electrophilic substitution.
Acylation : Reaction with acetylating agents under anhydrous conditions.
Purification : Column chromatography (silica gel, chloroform/methanol) or recrystallization from ethanol.
Reference Example : A related Schiff base synthesis () uses glacial acetic acid and sodium acetate for condensation, followed by ice-cold precipitation .
Basic: How is the structure of this compound characterized spectroscopically?
Answer:
Key Techniques :
- ¹H NMR : Signals for methyl groups (δ ~2.5 ppm for C6-methyl; δ ~2.6 ppm for acetyl methyl) and indole protons (δ 6.5–8.0 ppm).
- IR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and N-H indole (~3400 cm⁻¹).
- Mass Spectrometry : Molecular ion peak at m/z 159.07 (exact mass) with fragmentation patterns confirming the indole and acetyl groups.
Data Sources : NIST Chemistry WebBook provides validated spectral data for structurally similar indole derivatives .
Advanced: How can computational methods predict the pharmacokinetics and bioactivity of derivatives?
Answer:
- ADMET Prediction : Tools like SwissADME evaluate Lipinski’s rule compliance, bioavailability, and blood-brain barrier permeability. For example, derivatives with logP <5 and molecular weight <500 Da are prioritized .
- Molecular Docking : Software (AutoDock, PyRx) models interactions with target proteins (e.g., antimicrobial enzymes). A study on 1-(2-hydroxy-5-methylphenyl)ethanone demonstrated binding affinity to bacterial dihydrofolate reductase (binding energy: -8.2 kcal/mol) .
Methodology :
Ligand preparation : Optimize 3D structure using Gaussian.
Protein selection : Retrieve crystal structures from PDB.
Docking simulations : Analyze binding poses and scoring functions.
Basic: What safety protocols are critical when handling this compound?
Answer:
- Hazards : Skin/eye irritation (H315/H319) and acute oral toxicity (H302) per GHS classification .
- Mitigation :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Spill Management : Absorb with inert material and dispose as hazardous waste.
Reference : Safety Data Sheets (SDS) for analogous indole derivatives recommend respiratory protection (P95 masks) for prolonged exposure .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
Contradictions (e.g., varying antimicrobial potency) may arise from assay conditions or impurities. Strategies include:
Dose-response curves : Establish EC₅₀ values across multiple concentrations.
Orthogonal assays : Combine disk diffusion (qualitative) with microbroth dilution (quantitative MIC).
Structural verification : Confirm purity via HPLC and compare with published NMR data .
Case Study : Discrepancies in 1-(2',3'-dihydroxyphenyl)ethanone’s activity were resolved by isolating stereoisomers and testing individually .
Advanced: How to optimize crystallization for X-ray diffraction studies?
Answer:
- Solvent selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation.
- Temperature control : Gradual cooling from 40°C to 4°C enhances crystal lattice formation.
- Software : SHELXL refines structures using high-resolution data (R-factor <0.05) .
Example : A related indole derivative () crystallized as needles in ethyl acetate, enabling unambiguous assignment of substituent positions .
Advanced: What strategies isolate this compound from natural sources?
Answer:
- Extraction : Methanol or ethyl acetate extraction of fungal cultures (e.g., Aspergillus spp.), followed by liquid-liquid partitioning.
- Chromatography : Fractionate via silica gel CC, then purify using preparative HPLC (C18 column, acetonitrile/water gradient).
- Characterization : Compare UV-Vis (λmax ~240–310 nm) and HRMS with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
